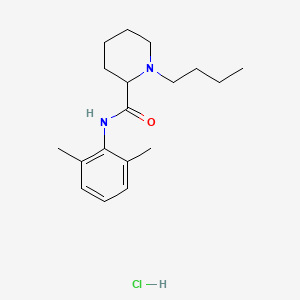
3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
概要
説明
Synthesis Analysis
The synthesis of related compounds involves various processes. For instance, 3,4-Dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine, is synthesized from dopamine through the action of the enzyme monoamine oxidase (MAO) . Another compound, 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H), demonstrates significant potential for catechol production because it can be easily expressed, is highly active, and exhibits ortho-hydroxylation activity toward a broad spectrum of phenol substrates .Molecular Structure Analysis
The molecular structure of related compounds like 3,4-Dihydroxyphenylacetic acid can be found in databases like the NIST Chemistry WebBook . The IUPAC name for this compound is (3,4-Dihydroxyphenyl)acetic acid .Chemical Reactions Analysis
Related compounds like 3,4-Dihydroxyphenylacetic acid (DOPAC) are involved in various chemical reactions. DOPAC, a metabolite of dopamine, can be oxidized by hydrogen peroxide, leading to the formation of toxic metabolites . Antioxidants can inhibit free-radical reactivity through several mechanisms including the donation of hydrogen, radical scavenging, and singlet oxygen quenching .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 3,4-Dihydroxyphenylacetic acid can be found in databases like the NIST Chemistry WebBook . The chemical formula for this compound is C8H8O4 and its molar mass is 168.148 g·mol−1 .科学的研究の応用
Synthesis and resolution of absolute configuration of 2-(α-hydroxy)aryl acrylate esters : This study discusses the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, a compound related to 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid. It provides insights into the synthesis and absolute configuration of related compounds (Drewes, Emslie, Field, Khan, & Ramesar, 1992).
Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids : This paper describes the synthesis of 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acids, structurally similar to NSAIDs like ibuprofen. These compounds, including variants like 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, have significant anti-inflammatory activities (Dilber, Dobrić, Juranić, Marković, Vladimirov, & Juranić, 2008).
Design and optimization of a chemometrics-assisted spectrophotometric method for simultaneous determination of levodopa and carbidopa : This study involves a method for determining levodopa and carbidopa in pharmaceutical preparations. Carbidopa [(S)-3-(3,4 dihydroxyphenyl)-2-hydrazino-2-methylpropionic acid] is closely related to the compound and is used as a decarboxylase inhibitor in Parkinson's disease treatment (Damiani, Moschetti, Rovetto, Benavente, & Olivieri, 2005).
Inhibition of dopa decarboxylase by the hydrazino analog of α-methyldopa : This paper discusses dl -σ-Methyl-α-hydrazino-3,4-dihydroxyphenylpropionic acid (HMD), a potent inhibitor of DOPA decarboxylase, highlighting its relevance in biochemical pharmacology and its potential therapeutic applications (Porter, Watson, Titus, Totaro, & Byer, 1962).
Bioactive phenyl ether derivatives from the marine-derived fungus Aspergillus carneus : This study identified a new phenyl ether derivative, closely related structurally to 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, which demonstrated strong antioxidant activity. This highlights the potential of such compounds in the development of antioxidant therapies (Xu, Zhang, Zhu, Cao, & Zhu, 2017).
作用機序
The mechanism of action of related compounds involves various biological processes. For instance, 2-(3,4-Dihydroxyphenyl)Acetic Acid is a deaminated metabolite of levodopa . Dopamine, which can be metabolized into DOPAC, functions as a neurotransmitter — a chemical released by neurons (nerve cells) to send signals to other nerve cells .
Safety and Hazards
将来の方向性
Future research directions could involve further investigation of enzymes like 4-hydroxyphenylacetate-3-hydroxylase monooxygenase (4HPA3H) due to their significant potential for catechol production . Additionally, the study of the structure–activity relationship, improving its properties, and developing a robust HpaB-conducting system are of significance and value .
特性
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFNLOMSOLWIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860427 | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
CAS RN |
302-53-4, 38821-49-7, 14585-65-0 | |
| Record name | α-Hydrazinyl-3,4-dihydroxy-α-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbidopa, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | carbidopa | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC92521 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CARBIDOPA, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555UP07D5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ester](/img/structure/B7790680.png)

![(10R,13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7790687.png)

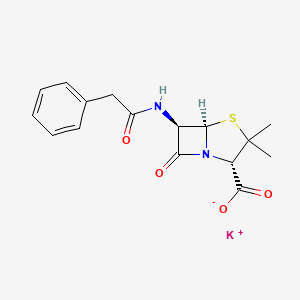
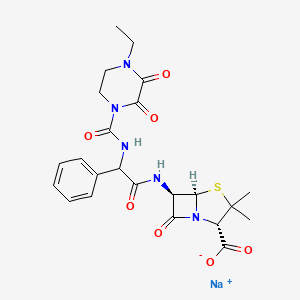
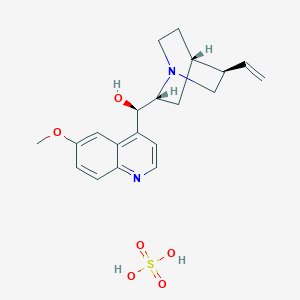

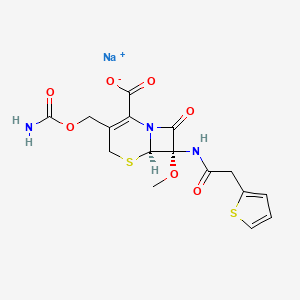
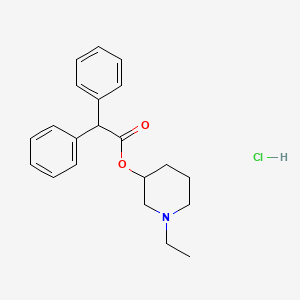
![S-[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate](/img/structure/B7790774.png)

